Z-D-Ala-Gly-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBMQRYMCAVZPN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Z-D-Ala-Gly-OH

This guide provides a comprehensive overview of the chemical properties and stability of N-α-Benzyloxycarbonyl-D-alanylglycine (Z-D-Ala-Gly-OH), a key intermediate in peptide synthesis and various research applications. This document is intended for researchers, scientists, and professionals in drug development who utilize this and similar protected dipeptides in their work. We will delve into the core physicochemical characteristics, stability profile, and practical handling of this compound, underpinned by established scientific principles and methodologies.

Introduction: The Role of this compound in Synthetic Chemistry

This compound is a protected dipeptide composed of D-alanine and glycine. The N-terminus of D-alanine is protected by a benzyloxycarbonyl (Z or Cbz) group, a widely used urethane-type protecting group in peptide synthesis. This protection prevents the amino group of D-alanine from participating in unwanted side reactions during the coupling of its carboxyl group to another amino acid or peptide.[1] The presence of the D-amino acid can be crucial for creating peptides with enhanced stability against enzymatic degradation. This compound serves as a fundamental building block for the synthesis of more complex peptides for a variety of applications, including drug discovery, biochemical research, and cosmetics.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation.

Chemical Structure and General Properties

The structure of this compound combines the features of an amino acid, a peptide bond, and an aromatic protecting group.

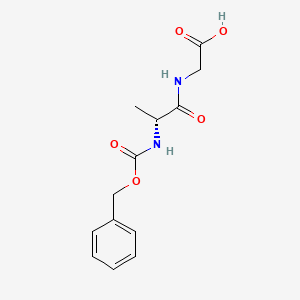

Diagram: Chemical Structure of this compound

Caption: A typical solution-phase synthesis route for this compound.

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used as coupling agents. These reagents activate the carboxyl group of Z-D-alanine, facilitating nucleophilic attack by the amino group of glycine methyl ester.

Potential Impurities:

-

N-Acylurea: A common side product in carbodiimide-mediated couplings is the formation of an N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges intramolecularly instead of reacting with the amine component.

-

Racemization: Activation of the carboxyl group of Z-D-alanine can lead to some degree of racemization at the α-carbon, resulting in the formation of Z-L-Ala-Gly-OH as a diastereomeric impurity. The use of additives like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.

-

Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual Z-D-alanine and glycine methyl ester in the crude product.

-

Byproducts of Deprotection: Incomplete saponification of the methyl ester can leave residual Z-D-Ala-Gly-OMe.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and for monitoring its stability.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. For a polar, protected dipeptide like this compound, a C18 stationary phase is typically employed.

Exemplary HPLC Protocol:

This protocol serves as a starting point and should be optimized for the specific instrumentation and application.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B (linear gradient)

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B (linear gradient)

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 214 nm and 254 nm (for the peptide bond and the aromatic Z-group, respectively).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Causality Behind Experimental Choices:

-

C18 Column: The hydrophobic C18 stationary phase provides good retention for the moderately non-polar this compound.

-

TFA as an Ion-Pairing Agent: TFA is a common mobile phase additive in peptide analysis. It protonates the carboxyl group and forms an ion pair, which improves peak shape and resolution.

-

Acetonitrile Gradient: A gradient of increasing acetonitrile concentration is used to elute compounds of increasing hydrophobicity from the column.

-

Dual Wavelength Detection: Monitoring at 214 nm provides a sensitive response for the peptide bond, while 254 nm is useful for detecting the aromatic Z-group and any aromatic impurities.

Conclusion

This compound is a valuable and versatile building block in synthetic chemistry. A comprehensive understanding of its chemical properties, including its pKa and solubility, is essential for its effective use. Awareness of its stability profile and potential degradation pathways, particularly with respect to the peptide bond and the benzyloxycarbonyl protecting group, allows for appropriate storage, handling, and reaction planning. The use of robust analytical methods, such as RP-HPLC, is crucial for ensuring the purity and integrity of this important synthetic intermediate. This guide provides a foundational understanding to aid researchers in the successful application of this compound in their scientific endeavors.

References

- BenchChem. (2025). Synthesis of Cyclo(Ala-Gly) from Linear Ala-Gly Dipeptide.

- J&K Scientific. This compound | 34286-66-3.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Bachem. (2021, July 23). Peptide solubility.

- ChemicalBook. (2023, May 3). This compound | 34286-66-3.

- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.

-

Wikipedia contributors. (n.d.). Carbodiimide. In Wikipedia. Retrieved from [Link]

- Separation Science. (n.d.). Peptide analysis using reverse phase liquid chromatography.

- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.

- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

- Biosynth. (n.d.). Z-Gly-Ala-OH | 3079-63-8 | FG111462.

-

National Center for Biotechnology Information. (n.d.). Ala-Gly. PubChem Compound Database. Retrieved from [Link]

- Bachem. (2021, July 23). Peptide solubility.

- ResearchGate. (2025, August 9). Purification of naturally occurring peptides by reversed-phase HPLC.

- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.

- Creative Biolabs. (n.d.). Reverse-phase HPLC Peptide Purification.

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.

- Journal of Solution Chemistry. (2016). Protonation Constants of Some Alanyl Dipeptides in Mixed Aqueous Organic Solvents. 45, 299–312.

- Journal of Solution Chemistry. (2016). Protonation Constants of Some Alanyl Dipeptides in Mixed Aqueous Organic Solvents. 45, 299–312.

- ChemicalBook. (2023, May 3). This compound | 34286-66-3.

- Chem-Impex. (n.d.). Z-Ala-Gly-OH.

Sources

An In-depth Technical Guide to Z-D-Ala-Gly-OH: Synthesis, Characterization, and Application

Abstract

N-α-Benzyloxycarbonyl-D-alanylglycine (Z-D-Ala-Gly-OH) is a protected dipeptide of significant interest in the fields of peptide chemistry, drug discovery, and biochemical research. The incorporation of a D-alanine residue confers resistance to enzymatic degradation by common proteases, a critical attribute for the development of peptide-based therapeutics with enhanced in vivo stability. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, a robust solution-phase synthesis protocol, state-of-the-art purification and analytical methodologies, and its biological significance as a tool for studying enzyme stereospecificity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of D-amino acid-containing peptides.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its identity and properties. This compound is a dipeptide composed of D-alanine and glycine, with the N-terminus of the D-alanine residue protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is crucial for preventing unwanted side reactions during peptide synthesis and is known for its stability under various conditions, yet it can be readily removed via catalytic hydrogenolysis.

| Identifier | Value | Source(s) |

| CAS Number | 34286-66-3 | [1] |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [2] |

| Molecular Weight | 280.28 g/mol | [2] |

| IUPAC Name | (2R)-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid | N/A |

| Synonyms | Cbthis compound, N-Benzyloxycarbonyl-D-alanylglycine, Z-D-Alanylglycine | [1] |

Table 1: Core Chemical Identifiers for this compound.

| Property | Value / Description | Rationale / Significance |

| Appearance | White to off-white crystalline powder | Indicates a high degree of purity. |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol); Sparingly soluble in water. | Dictates appropriate solvents for synthesis, purification, and biological assays. |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment. | Prevents degradation over time. |

| Melting Point | 133-135 °C (for the racemic Z-DL-Ala-Gly-OH) | A sharp melting range is an indicator of purity. The D-enantiomer is expected to have a similar range. |

Table 2: Key Physicochemical Properties of this compound.

Synthesis and Purification Workflow

The synthesis of this compound is most effectively achieved through a solution-phase peptide coupling strategy. This classical approach offers scalability and avoids complications sometimes associated with solid-phase synthesis for short peptides. The workflow involves the coupling of N-protected Z-D-Alanine with a C-terminally protected glycine, followed by selective deprotection.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol: DCC/HOBt Coupling

This protocol employs dicyclohexylcarbodiimide (DCC) as a coupling agent with 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.

Materials:

-

Z-D-Alanine (Z-D-Ala-OH, 1.0 eq)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl, 1.05 eq)

-

Dicyclohexylcarbodiimide (DCC, 1.1 eq)

-

1-Hydroxybenzotriazole (HOBt, 1.1 eq)

-

Diisopropylethylamine (DIPEA, 1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Lithium Hydroxide (LiOH)

-

Tetrahydrofuran (THF) and Water

Procedure:

-

Amine Free-Basing (In Situ): Dissolve H-Gly-OMe·HCl in anhydrous DCM. Add DIPEA and stir at room temperature for 20 minutes. This neutralizes the hydrochloride salt to generate the reactive free amine.

-

Carboxyl Activation: In a separate flask, dissolve Z-D-Ala-OH and HOBt in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Scientific Rationale: The reaction is performed at 0°C to control the exothermic activation step and prevent the formation of N-acylurea, a common side product in DCC-mediated couplings. HOBt acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable and less racemization-prone active ester.

-

-

Add a solution of DCC in DCM dropwise to the Z-D-Ala-OH/HOBt mixture. Stir at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Coupling: Add the prepared H-Gly-OMe free base solution from step 1 to the activated mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The disappearance of the starting Z-D-Ala-OH indicates reaction completion.

-

Work-up: Filter the reaction mixture to remove the insoluble DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Z-D-Ala-Gly-OMe.

-

Saponification: Dissolve the crude Z-D-Ala-Gly-OMe in a mixture of THF and water. Add LiOH (1.2 eq) and stir at room temperature for 2-4 hours until TLC confirms the consumption of the ester.

-

Isolation: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude this compound.

Purification Protocol: Preparative Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides, separating the target molecule from impurities based on hydrophobicity.

-

Scientific Rationale: The Cbz group and the peptide backbone provide sufficient hydrophobicity for strong retention on a nonpolar C18 stationary phase. A gradient of increasing organic solvent (acetonitrile) is used to elute compounds, with more hydrophobic species eluting later. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to sharpen peaks and improve resolution.[3][4]

| Parameter | Setting |

| Column | C18, 21.2 x 250 mm, 10 µm particle size |

| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade Water |

| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade Acetonitrile |

| Flow Rate | 20.0 mL/min |

| Detection | 220 nm (peptide bond absorption) |

| Gradient | 10% to 60% B over 40 minutes (representative) |

Procedure:

-

Dissolve the crude product in a minimal amount of Mobile Phase A (with a small addition of acetonitrile if needed for solubility).

-

Inject the sample onto the equilibrated preparative HPLC system.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of collected fractions using an analytical HPLC method.

-

Pool the fractions with >98% purity.

-

Lyophilize (freeze-dry) the pooled fractions to obtain the final product as a white, fluffy powder.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Caption: Standard analytical workflow for product validation.

| Technique | Expected Result | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.35 (m, 5H, Ar-H ), ~5.05 (s, 2H, -CH ₂-Ph), ~4.1 (m, 1H, D-Ala α-H ), ~3.8 (d, 2H, Gly α-H ₂), ~1.3 (d, 3H, D-Ala β-H ₃). N-H and COOH protons will be broad signals. | Confirms the presence of all key structural components: the Cbz group, the D-alanine residue, and the glycine residue in the correct connectivity. |

| Mass Spec. (ESI-) | Expected [M-H]⁻ = 279.10 | Confirms the molecular weight of the deprotonated molecule. |

| Mass Spec. (ESI+) | Expected [M+H]⁺ = 281.11; [M+Na]⁺ = 303.09 | Confirms the molecular weight of the protonated and sodiated adducts. |

| Analytical HPLC | A single major peak with >98% area under the curve. | Verifies the purity of the final compound. |

Table 3: Expected Analytical Data for this compound.

Biological Significance and Application

The primary strategic value of incorporating D-amino acids into peptides is to enhance their stability against proteolysis. Most proteases and peptidases, such as carboxypeptidases found in the digestive system and blood, are stereospecific and preferentially cleave peptide bonds between L-amino acids.[5]

Resistance to Enzymatic Degradation

Carboxypeptidases are exopeptidases that hydrolyze the C-terminal peptide bond of proteins and peptides. Carboxypeptidase A, for instance, shows a preference for cleaving C-terminal residues with aromatic or branched aliphatic side chains, while Carboxypeptidase B targets basic residues like Lysine and Arginine. Critically, these enzymes are highly specific for L-amino acids at the C-terminus and penultimate positions.

A peptide like Z-L -Ala-Gly-OH would be a potential substrate for a carboxypeptidase with broad specificity. However, Z-D -Ala-Gly-OH, due to the D-configuration of the penultimate alanine residue, is expected to be a poor substrate and act as a competitive inhibitor. It can bind to the active site but cannot be efficiently cleaved, thereby blocking the enzyme from processing its natural L-peptide substrates.

Caption: this compound acts as a competitive inhibitor of L-specific carboxypeptidases.

Application in Drug Design and Research

-

Peptidomimetic Scaffolds: this compound serves as a crucial building block for synthesizing larger, proteolytically resistant peptides for therapeutic applications.[2]

-

Enzyme Specificity Studies: This dipeptide is an excellent tool for probing the stereochemical requirements of protease and peptidase active sites. Comparing the kinetic parameters of hydrolysis between Z-L-Ala-Gly-OH and this compound can quantify the stereospecificity of an enzyme.[5]

-

Negative Control: In biological assays involving peptide substrates, this compound can be used as a non-hydrolyzable negative control to ensure that observed effects are due to peptide cleavage and not merely peptide binding.

Conclusion

This compound is more than a simple protected dipeptide; it is a strategic tool for overcoming one of the fundamental challenges in peptide-based drug development—enzymatic instability. This guide has provided a detailed framework for its synthesis via solution-phase chemistry, a robust protocol for its purification by RP-HPLC, and a summary of the analytical techniques required for its validation. Furthermore, the biological rationale for its use has been grounded in the principles of enzyme stereospecificity, highlighting its application as a research tool and a building block for next-generation therapeutics. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize, purify, and apply this valuable chemical entity in their scientific endeavors.

References

-

Li, Y., et al. (2021). A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity. Scientific Reports. Available from: [Link]

-

PubChem. D-Alanylglycine. (CID 6992371). National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-carbobenzyloxyalanine. (CID 736104). National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-Benzyloxycarbonyl-beta-alanine. (CID 75313). National Center for Biotechnology Information. Available from: [Link]

-

LookChem. N-Cbz-D-Alanine. (26607-51-2). Available from: [Link]

-

Matoba, T., & Doi, E. (1975). Substrate specificity of carboxypeptidase from Watermelon. Journal of Biochemistry. Available from: [Link]

-

PubChem. Alanylglycine. (CID 79094). National Center for Biotechnology Information. Available from: [Link]

-

Saminathan, B. A., et al. (2019). Depsipeptide Analogues of Gly-Ala-Gly: Proton Localization and Effects on Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry. Available from: [Link]

-

Rauk, A., et al. (2012). Conformation-dependent ˙OH/H2O2 hydrogen abstraction reaction cycles of Gly and Ala residues: a comparative theoretical study. Physical Chemistry Chemical Physics. Available from: [Link]

-

Christianson, D. W., & Lipscomb, W. N. (1986). Binding of ligands to the active site of carboxypeptidase A. Proceedings of the National Academy of Sciences. Available from: [Link]

-

Lyons, P. J., et al. (2020). Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. International Journal of Molecular Sciences. Available from: [Link]

-

Chemistry For Everyone. (2025). What Is Carboxypeptidase And How Does It Work?. YouTube. Available from: [Link]

-

Tadesse, S., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. ARKIVOC. Available from: [Link]

-

PubChem. Alanyl-seryl-glycine. (CID 135940). National Center for Biotechnology Information. Available from: [Link]

-

PubChem. D,L-Alanylglycylglycine. (CID 136714). National Center for Biotechnology Information. Available from: [Link]

-

Van den Steen, M. A., et al. (2016). Reversed-phase separation methods for glycan analysis. Analytical and Bioanalytical Chemistry. Available from: [Link]

-

Santai Technologies. (2022). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available from: [Link]

-

PubChem. Ala-Gly-Ala. (CID 7019039). National Center for Biotechnology Information. Available from: [Link]

-

Sotomayor, M. G., et al. (2020). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules. Available from: [Link]

Sources

- 1. This compound | 34286-66-3 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate specificity of carboxypeptidase from Watermelon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Cbz-D-Ala-Gly-OH

<-3a--22_top_of_the_page_22_>

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the protected dipeptide, N-Carbobenzyloxy-D-alanyl-glycine (Cbz-D-Ala-Gly-OH). Intended for researchers, chemists, and professionals in drug development, this document outlines a robust and reproducible solution-phase synthesis methodology. It emphasizes the rationale behind procedural choices, from protecting group strategy to the selection of coupling agents, ensuring both high yield and stereochemical integrity. Furthermore, this guide establishes a self-validating framework through a multi-pronged analytical characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Introduction

Protected dipeptides are fundamental building blocks in the convergent synthesis of complex peptides and peptidomimetics. N-Carbobenzyloxy-D-alanyl-glycine (Cbthis compound) is a valuable intermediate, incorporating the widely utilized Cbz (or Z) protecting group for the N-terminus. The Cbz group, introduced by Bergmann and Zervas, offers robust stability under various reaction conditions and can be cleanly removed via catalytic hydrogenation, making it a cornerstone of classical peptide synthesis.[1][2] This guide presents a detailed protocol for the synthesis of Cbthis compound and a comprehensive analysis to confirm its structure and purity, providing scientists with a reliable foundation for their research endeavors.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, Cbthis compound, dictates the synthetic strategy. The target dipeptide is disconnected at the amide (peptide) bond, yielding two synthons: an N-protected D-alanine derivative and a C-terminally protected glycine.

Our forward synthesis strategy will involve three main stages:

-

N-terminal Protection: The amino group of D-alanine will be protected with a carbobenzyloxy (Cbz) group.

-

Peptide Coupling: The resulting Cbz-D-Ala-OH will be coupled with the amino group of a glycine ester (e.g., glycine methyl ester, Gly-OMe) using a carbodiimide-mediated reaction. The use of an ester for the glycine component prevents self-coupling and protects its carboxyl group.

-

Saponification: The methyl ester of the coupled dipeptide will be hydrolyzed under basic conditions to yield the final product, Cbthis compound.

This approach is designed to maximize yield and minimize side reactions, particularly racemization at the chiral center of D-alanine.

Synthesis of Cbthis compound

This section details the step-by-step procedure for the synthesis of the target dipeptide.

Materials and Reagents

| Reagent | Formula | CAS No. |

| D-Alanine | C₃H₇NO₂ | 338-69-2 |

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 501-53-1 |

| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 497-19-8 |

| Glycine Methyl Ester HCl | C₃H₈ClNO₂ | 5680-79-5 |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide HCl (EDC·HCl) | C₈H₁₈ClN₃ | 25952-53-8 |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 2592-95-2 |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 7087-68-5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 |

| Hydrochloric Acid (HCl) | HCl | 7647-01-0 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 144-55-8 |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 7757-82-6 |

| Lithium Hydroxide (LiOH) | LiOH | 1310-65-2 |

| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 |

| Methanol (MeOH) | CH₃OH | 67-56-1 |

Experimental Protocols

The first step is the protection of the D-alanine amino group. This is a classic Schotten-Baumann reaction.

-

Procedure:

-

Dissolve D-Alanine (1.0 eq) in 2 M aqueous sodium carbonate solution (2.5 eq) in a flask and cool the solution in an ice bath (0-5 °C).

-

While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.[1]

-

Allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted benzyl chloroformate.[1]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate will form.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-D-Ala-OH as a white solid.

-

This step forms the core peptide bond. The use of EDC as a coupling agent and HOBt as an additive is crucial.[3] EDC activates the carboxylic acid, and HOBt minimizes racemization by forming an active ester intermediate, which is less prone to epimerization.[3][4]

-

Procedure:

-

Dissolve Cbz-D-Ala-OH (1.0 eq), Glycine methyl ester HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the mixture in an ice bath.

-

Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and maintain a basic environment.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.[5]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with DCM and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude dipeptide ester by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure Cbz-D-Ala-Gly-OMe.

-

The final step is the hydrolysis of the methyl ester to the free carboxylic acid.

-

Procedure:

-

Dissolve the purified Cbz-D-Ala-Gly-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution in an ice bath.

-

Add a 1 M aqueous solution of lithium hydroxide (1.5 eq) dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Cbthis compound as a white solid.

-

Reaction Workflow and Mechanism Visualization

Caption: Overall synthetic workflow for Cbthis compound.

The mechanism of EDC/HOBt coupling is a critical aspect of this synthesis. EDC activates the carboxylate of Cbz-D-Ala-OH to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-active ester. This ester is more stable and less prone to racemization, and it readily reacts with the amine of glycine methyl ester to form the desired peptide bond with high efficiency.[4][6]

Caption: Mechanism of EDC/HOBt mediated peptide coupling.

Comprehensive Characterization

Validation of the synthesized Cbthis compound is achieved through a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

| Property | Expected Value |

| Appearance | White Solid |

| Molecular Formula | C₁₃H₁₆N₂O₅ |

| Molecular Weight | 280.28 g/mol [7][8] |

| Melting Point | Varies based on purity and crystalline form |

Spectroscopic Analysis

The ¹H NMR spectrum provides detailed structural information. The expected signals for Cbthis compound in a suitable solvent (e.g., DMSO-d₆) are outlined below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cbz-CH ₂ | ~5.0-5.1 | s | 2H |

| Cbz-ArH | ~7.3-7.4 | m | 5H |

| D-Ala α-CH | ~4.1-4.3 | m | 1H |

| D-Ala β-CH ₃ | ~1.2-1.3 | d | 3H |

| Gly α-CH ₂ | ~3.7-3.8 | d | 2H |

| D-Ala NH | ~7.5-7.8 | d | 1H |

| Gly NH | ~8.1-8.3 | t | 1H |

| COOH | ~12.5 | br s | 1H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| D-Ala C H₃ | ~17-18 |

| Gly α-C | ~41-42 |

| D-Ala α-C | ~50-51 |

| Cbz-C H₂ | ~65-66 |

| Cbz Aromatic C | ~127-129, ~137 |

| Gly C =O | ~171-172 |

| D-Ala C =O | ~173-174 |

| Cbz C =O | ~156-157 |

IR spectroscopy is used to identify key functional groups. The spectrum of a protected peptide is complex, but characteristic bands are expected.[9]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Characteristic broad absorption |

| N-H Stretch (Amide) | 3250-3350 | Amide N-H bond vibration |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 | C-H bonds of benzyl and alkyl groups |

| C=O Stretch (Carboxylic Acid) | ~1700-1725 | Carboxyl carbonyl vibration |

| C=O Stretch (Amide I) | ~1630-1680 | Amide carbonyl vibrations |

| C=O Stretch (Urethane) | ~1690-1710 | Cbz group carbonyl |

| N-H Bend (Amide II) | ~1510-1550 | Coupled N-H bending and C-N stretching |

Mass spectrometry confirms the molecular weight of the synthesized compound.[10] Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ions would be:

-

[M+H]⁺: m/z 281.11

-

[M+Na]⁺: m/z 303.09

-

[M-H]⁻: m/z 279.10

Purity Assessment

HPLC is the gold standard for assessing the purity of peptides.[11][12] A reverse-phase HPLC (RP-HPLC) method is typically employed.

-

Typical Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).[13]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[11]

-

Gradient: A linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 minutes).

-

Detection: UV detection at 214 nm (for the peptide bond) and 254 nm (for the Cbz group).[12]

-

-

Interpretation: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[14] A pure sample should exhibit a single, sharp peak.[13]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of Cbthis compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable dipeptide building block with high purity and structural integrity. The combination of spectroscopic and chromatographic analyses provides a robust, self-validating system, ensuring the quality of the material for subsequent applications in peptide chemistry and drug discovery.

References

- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.

- Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.

- Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.

- AltaBioscience. (n.d.). Peptide Purification and Product Analysis.

- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Fritz Haber Institute. (n.d.). Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation.

- Mtoz Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification.

- ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.

- ChemicalBook. (n.d.). This compound | 34286-66-3.

- PubChem. (n.d.). Z-Dl-Ala-Gly-OH.

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).

- Peptides are amides formed by condensation... (n.d.).

- ResearchGate. (n.d.). 1H and 13C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co -Gly).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. peptide.com [peptide.com]

- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 34286-66-3 [chemicalbook.com]

- 8. Z-Dl-Ala-Gly-OH | C13H16N2O5 | CID 102958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fhi.mpg.de [fhi.mpg.de]

- 10. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 11. biovera.com.au [biovera.com.au]

- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 13. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

- 14. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

A-In-Depth-Technical-Guide-on-the-Biological-Activity-of-Z-D-Ala-Gly-OH-Containing-Peptides

A-Whitepaper-for-Researchers-Scientists-and-Drug-Development-Professionals

Introduction-The-Strategic-Incorporation-of-Z-D-Ala-Gly-OH-in-Peptide-Therapeutics

In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding frontier. Their high specificity, potency, and lower toxicity profiles compared to small molecules offer significant advantages. However, the inherent susceptibility of natural L-amino acid peptides to proteolytic degradation poses a substantial hurdle to their clinical utility.[1][2] This guide delves into the strategic use of the synthetic dipeptide motif, Z-D-Ala-Gly-OH, as a cornerstone for developing next-generation, enzymatically stable peptide drugs.

The defining feature of this dipeptide is the presence of D-alanine, the unnatural enantiomer of the proteinogenic L-alanine.[2][3] This seemingly subtle stereochemical alteration has profound implications for the biological properties of the resulting peptide. Proteases, the enzymes responsible for peptide breakdown, have active sites exquisitely tuned to the geometry of L-amino acids.[1] The introduction of a D-amino acid creates a stereochemical barrier, effectively "locking" the peptide bond against enzymatic cleavage and significantly extending the peptide's in vivo half-life.[1][2][4]

The benzyloxycarbonyl (Z) group attached to the D-alanine serves as a crucial protecting group during solid-phase peptide synthesis, preventing unwanted side reactions at the N-terminus.[5] This allows for the precise and controlled assembly of complex peptide sequences. This guide will provide a comprehensive overview of the biological activities of peptides containing the this compound building block, explore the underlying mechanisms of action, and present detailed experimental protocols for their evaluation.

Enhanced-Enzymatic-Stability-A-Core-Advantage

The primary and most well-documented biological consequence of incorporating D-amino acids, such as in the this compound motif, is the remarkable increase in resistance to enzymatic degradation.[1][2][4] This enhanced stability is a direct result of the stereospecificity of proteases.

Mechanism-of-Proteolytic-Resistance

Natural proteases have evolved to recognize and bind to L-amino acid residues. The introduction of a D-amino acid disrupts this recognition, creating a steric hindrance that prevents the peptide from fitting correctly into the enzyme's active site.[1] This "misfit" effectively shields the adjacent peptide bonds from cleavage, leading to a significantly prolonged biological half-life.[1][2]

dot

Caption: Steric hindrance prevents protease recognition of D-amino acid-containing peptides.

Experimental-Validation-of-Enzymatic-Stability

A common method to quantify the enhanced stability of peptides containing this compound is through in vitro incubation with relevant proteases or biological fluids, followed by analysis of peptide integrity over time.

Experimental-Protocol-In-Vitro-Proteolytic-Stability-Assay

-

Peptide-Preparation: Synthesize and purify both the D-amino acid-containing peptide and its all-L-amino acid counterpart to serve as a control.

-

Enzyme/Serum-Selection: Choose a relevant proteolytic environment, such as human serum, a specific protease like trypsin or chymotrypsin, or a lysosomal preparation.[4][6]

-

Incubation: Incubate a known concentration of each peptide with the selected proteolytic solution at a physiologically relevant temperature (e.g., 37°C).

-

Time-Course-Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots from the incubation mixture.

-

Reaction-Quenching: Immediately stop the enzymatic reaction in the collected aliquots, typically by adding a quenching solution like trifluoroacetic acid (TFA).

-

Analysis: Analyze the amount of intact peptide remaining in each sample using a quantitative technique such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[7][8]

-

Data-Analysis: Plot the percentage of intact peptide remaining versus time for both the D-amino acid-containing peptide and the L-amino acid control. Calculate the half-life (t1/2) for each peptide.

Data-Presentation-Comparative-Stability-in-Human-Serum

| Time (hours) | % Intact L-Peptide | % Intact D-Peptide (with this compound) |

| 0 | 100 | 100 |

| 1 | 65 | 98 |

| 4 | 20 | 95 |

| 8 | 5 | 92 |

| 24 | <1 | 85 |

Modulation-of-Biological-Activity

Beyond enhancing stability, the inclusion of the this compound motif can directly influence the biological activity of a peptide. The altered stereochemistry can lead to novel or enhanced interactions with biological targets.

Case-Study-Antimicrobial-Peptides

A significant area of research for D-amino acid-containing peptides is in the development of novel antimicrobial agents. The D-alanine residue in this compound is particularly relevant due to its presence in the peptidoglycan cell walls of many bacteria.[3][9][10]

Mechanism-of-Action-Disruption-of-Bacterial-Cell-Wall-Synthesis

Peptides incorporating D-alanine can act as competitive inhibitors of enzymes involved in peptidoglycan synthesis, such as D-alanine-D-alanine ligase.[9][10] This inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death.[9]

dotdot graph "Antimicrobial_Mechanism" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Peptide [label="this compound\nContaining Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Enzyme [label="D-Ala-D-Ala Ligase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Cell_Wall [label="Bacterial Cell Wall\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Cell_Lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124", style=filled];

// Edges Peptide -> Enzyme [label="Inhibition"]; Enzyme -> Cell_Wall [label="Catalyzes"]; Cell_Wall -> Cell_Lysis [label="Disruption Leads To"]; }

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 34286-66-3 | Benchchem [benchchem.com]

- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]

- 8. verifiedpeptides.com [verifiedpeptides.com]

- 9. fiveable.me [fiveable.me]

- 10. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Z-D-Ala-Gly-OH in Peptide Chemistry

Abstract

This technical guide provides an in-depth analysis of N-Benzyloxycarbonyl-D-alanylglycine (Z-D-Ala-Gly-OH), a critical dipeptide building block in modern peptide chemistry. We will explore the strategic advantages of its use over sequential amino acid coupling, focusing on the core challenges of racemization control and synthesis efficiency. This document furnishes researchers, scientists, and drug development professionals with both the foundational principles and actionable, field-proven protocols for the successful incorporation of this reagent into solid-phase peptide synthesis (SPPS) and its subsequent deprotection. By elucidating the causality behind experimental choices, this guide aims to empower scientists to optimize their synthetic strategies, troubleshoot common issues, and leverage the unique properties of this compound in the development of complex peptide-based therapeutics and research tools.

Introduction: The Strategic Imperative for Protected Dipeptides

The stepwise assembly of peptides is a cornerstone of modern biochemistry and pharmaceutical development.[1][2] While the sequential addition of single Nα-protected amino acids is the most common approach in Solid-Phase Peptide Synthesis (SPPS), it is not without its challenges.[3][4] One of the most deleterious side reactions is the racemization of the activated amino acid's α-carbon, which can lead to the formation of hard-to-separate diastereomeric impurities and compromise the final peptide's biological activity.[5][6][7]

This is where protected dipeptide fragments, such as this compound, offer a significant strategic advantage. This compound is a dipeptide composed of D-alanine and glycine.[8] The N-terminus of the D-alanine residue is protected by a benzyloxycarbonyl (Z or Cbz) group, while the C-terminal carboxyl group of the glycine residue remains free for coupling.[9]

The use of this pre-formed dipeptide block serves two primary purposes:

-

Mitigation of Racemization: The peptide bond between D-Ala and Gly is already formed. When the dipeptide is activated at the glycine's carboxyl group for coupling to a resin-bound amine, the chiral center of the D-alanine is not directly involved in the activation step. This significantly reduces the risk of epimerization (D-to-L conversion) that can occur when a single D-amino acid is activated.[5] The primary mechanism for racemization during peptide bond formation involves the formation of a planar 5(4H)-oxazolone intermediate, which is facilitated by the activation of the amino acid's carboxyl group.[5]

-

Enhanced Efficiency: Incorporating two residues in a single coupling step can accelerate the synthesis of long or repetitive peptide sequences. This can be particularly beneficial for improving yields in "difficult sequences" prone to aggregation.

This guide will delve into the chemical properties, applications, and detailed methodologies associated with this compound, providing a comprehensive resource for its effective implementation.

Physicochemical & Handling Data

Proper handling and storage are paramount for maintaining the integrity of the reagent. The following table summarizes key properties for this compound.

| Property | Value | Source |

| Chemical Name | (R)-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid | [8] |

| Synonyms | N-Benzyloxycarbonyl-D-alanylglycine, Cbthis compound | [8] |

| CAS Number | 34286-66-3 | [8][10] |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [8][11] |

| Molecular Weight | 280.28 g/mol | [11][] |

| Appearance | White powder or solid | [11][] |

| Purity | Typically ≥96-98% (by HPLC) | [8][11] |

| Storage Conditions | Store at 2-8 °C, desiccated | [] |

The Role of this compound in Peptide Synthesis

The utility of this compound stems from its carefully designed structure, which makes it a versatile building block in both solid-phase and solution-phase synthesis.[11]

The Benzyloxycarbonyl (Z) Protecting Group

Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Cbz or Z) group was a foundational innovation in controlled peptide synthesis.[1][2][9] Its key features include:

-

Robust Stability: The Z-group is stable under the basic conditions used for Fmoc-group removal and the moderately acidic conditions used for Boc-group removal, making it compatible with the two most common SPPS strategies.[1][13][14]

-

Orthogonal Cleavage: It is primarily removed via catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[1][15] This orthogonality allows for selective deprotection schemes in complex syntheses.[1]

Applications in Drug Discovery

The incorporation of D-amino acids, such as D-alanine, is a common strategy in medicinal chemistry to enhance the metabolic stability of peptide-based drugs. Peptides containing D-amino acids are often less susceptible to degradation by proteases, leading to improved pharmacokinetic profiles. This compound serves as a key precursor for embedding this stability-enhancing motif into novel therapeutic agents.[11]

Experimental Protocols & Methodologies

The following protocols are presented as a starting point and should be optimized based on the specific peptide sequence and scale.

Protocol 1: Coupling of this compound in Fmoc-Based SPPS

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., Rink Amide, 0.5 mmol/g substitution)

-

This compound (3 equivalents)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

DIPEA (6 equivalents)

-

Anhydrous DMF

-

DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the N-terminal amine.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Activation Solution Preparation: In a separate vial, dissolve this compound, HBTU, and HOBt in a minimal volume of DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes. Causality Note: Pre-activation converts the carboxylic acid of the dipeptide into a more reactive ester, facilitating nucleophilic attack by the resin-bound amine. HBTU/HOBt is a common choice that effectively promotes coupling while suppressing racemization.[5]

-

Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Chain Elongation: The peptide-resin is now ready for the next deprotection and coupling cycle.

Workflow for SPPS Incorporation of this compound

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.

Protocol 2: Removal of the Z-Group (Catalytic Hydrogenolysis)

This protocol is suitable for cleaving the Z-group while leaving most other protecting groups (e.g., tBu, Trt, Boc) intact. It is typically performed after the full peptide sequence is assembled but before final side-chain deprotection and cleavage from the resin if desired.

Materials:

-

Z-protected peptide-resin

-

Palladium on carbon (Pd/C), 10 wt. %

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Resin Suspension: Suspend the Z-protected peptide-resin in a suitable solvent like methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the suspension (typically 5-10 mol% relative to the peptide). Safety Note: Pd/C can be pyrophoric when dry. Handle with care and ensure it remains wet with solvent.[1]

-

Hydrogenation: Seal the flask and purge the atmosphere with H₂ gas. Maintain a positive H₂ pressure (e.g., via a balloon) and stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction by taking small aliquots, cleaving the peptide from the resin, and analyzing via LC-MS to confirm the loss of the Z-group mass (Z-group = 134.05 Da).

-

Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the resin and Celite pad with fresh solvent.

-

Drying: Dry the deprotected peptide-resin under vacuum.

Chemical Logic of Z-Group Protection and Deprotection

Caption: The lifecycle of the Z-group in peptide synthesis, from protection to coupling and final removal.

Conclusion

This compound is more than just a reagent; it is a strategic tool for overcoming fundamental challenges in peptide synthesis. Its primary role is to provide a robust and efficient method for introducing the D-alanylglycine motif while safeguarding the chiral integrity of the D-alanine residue. By using this protected dipeptide, researchers can mitigate the risk of racemization, potentially improve coupling efficiencies, and streamline the synthesis of complex peptides. The protocols and principles outlined in this guide provide a framework for the successful application of this compound, enabling scientists to advance their research and development efforts in the ever-evolving field of peptide chemistry.

References

- BenchChem. (2025). Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Coupling. BenchChem.

- Chem-Impex. (n.d.). Z-Ala-Gly-OH. Chem-Impex.

- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Wang, P. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

- Wan, Z. et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

- ChemicalBook. (2023). This compound | 34286-66-3. ChemicalBook.

- ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.

- BOC Sciences. (n.d.). Z-DL-Ala-Gly-OH - (CAS 2503-31-3). BOC Sciences.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.

- Biotage. (2023). What is solid phase peptide synthesis?. Biotage.

- Mutter, M. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

- Next Peptide. (n.d.). 34286-66-3 | this compound. Next Peptide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. biotage.com [biotage.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 8. 34286-66-3 | this compound | Next Peptide [nextpeptide.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. This compound | 34286-66-3 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 13. biosynth.com [biosynth.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's In-Depth Guide to the Procurement and Purity Verification of Z-D-Ala-Gly-OH

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The dipeptide Z-D-Ala-Gly-OH, a key building block in peptide synthesis and various biochemical assays, is no exception. Its stereochemical purity and freedom from synthetic artifacts directly impact experimental reproducibility and the validity of downstream results. This guide provides a comprehensive framework for navigating the supplier landscape, understanding potential impurities, and implementing rigorous, self-validating protocols for purity verification.

The Strategic Importance of this compound

N-benzyloxycarbonyl-D-alanylglycine, or this compound (CAS No: 34286-66-3), is more than a mere reagent; it is a precision tool. The N-terminal benzyloxycarbonyl (Z) group serves as a crucial protecting group in stepwise peptide synthesis, preventing unwanted side reactions at the amine terminus. The D-configuration of the alanine residue is often intentionally designed into peptides to confer resistance to enzymatic degradation by proteases, thereby enhancing their stability and in vivo half-life. Its applications are diverse, ranging from the synthesis of novel peptide-based therapeutics to its use in enzyme activity studies.[1] Given this, sourcing this compound of the highest possible purity is not just a matter of good practice, but a foundational requirement for scientific rigor.

Supplier Qualification: A Risk-Based Approach

Selecting a supplier for critical reagents should be a deliberate and documented process. The goal is to establish a trusted source that consistently provides high-quality material, thereby minimizing experimental variability.

Initial Screening and Documentation Review

The first step involves identifying potential suppliers and scrutinizing their documentation. A reputable vendor should be transparent and readily provide key quality documents.[2]

Key Actions:

-

Request a Certificate of Analysis (CoA): This is non-negotiable. A CoA should detail the specific lot number, the test methods used for quality control, the acceptance criteria (specifications), and the actual test results for that batch.

-

Verify Quality Management System Certifications: Look for suppliers who operate under recognized quality standards, such as ISO 9001 for general quality management or, for more stringent applications, Good Manufacturing Practice (GMP) guidelines.[3][4]

-

Review Safety Data Sheets (SDS): Ensure the supplier provides comprehensive safety information in compliance with regulatory standards.[3]

Assessing Technical Competence and Reputation

Beyond initial paperwork, a supplier's technical expertise and standing within the scientific community are strong indicators of reliability.

-

Evaluate Technical Support: A competent supplier will have accessible scientific support staff who can answer detailed questions about product stability, solubility, and potential impurities.[3]

-

Check for Peer-Reviewed Citations: Look for suppliers whose products are cited in peer-reviewed scientific literature. This can serve as an independent validation of their reagents' quality and effectiveness in research settings.[2]

-

Transparency in Purity Claims: Be wary of vague purity statements. A claim of ">98%" is meaningful only when backed by specific analytical data (e.g., HPLC, NMR).

The following diagram illustrates a logical workflow for qualifying a potential supplier.

Caption: Logical workflow for qualifying a chemical supplier.

Comparative Table of Representative Suppliers

The following table summarizes information for several suppliers listing this compound or its stereoisomers. This is for illustrative purposes; researchers must conduct their own due diligence.

| Supplier | Product Name | CAS Number | Stated Purity | Notes |

| Pharmaffiliates | This compound | 34286-66-3 | High Purity | Specializes in pharmaceutical impurities and reference standards.[2] |

| BOC Sciences | Z-DL-Ala-Gly-OH | 2503-31-3 | ≥ 99% (TLC) | Offers the racemic (DL) mixture. Provides custom synthesis.[] |

| Next Peptide | This compound | 34286-66-3 | >98% | Lists the correct D-isomer.[6] |

| ChemicalBook | This compound | 34286-66-3 | ≥ 95% (HPLC) | Acts as a directory for multiple suppliers.[7] |

| J&K Scientific | This compound | 34286-66-3 | Not specified | Lists the compound as a building block for peptide synthesis.[1] |

The Chemistry of Impurities: What to Look For

Understanding the synthesis of this compound is key to predicting potential impurities. The synthesis is a classic example of solution-phase peptide chemistry.

Typical Synthesis Pathway:

-

Protection: The amino group of D-alanine is protected using benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions to yield Z-D-Ala-OH.

-

Activation & Coupling: The carboxylic acid of Z-D-Ala-OH is activated using a coupling reagent (e.g., DCC, HBTU, HATU). This activated intermediate then reacts with the amino group of a C-terminally protected glycine (e.g., Gly-OMe, Gly-OEt) to form the dipeptide Z-D-Ala-Gly-OR.[3][8]

-

Deprotection: The C-terminal ester protecting group is removed (e.g., via saponification) to yield the final product, this compound.

This process can introduce several types of impurities:

-

Starting Material Residues: Unreacted Z-D-Ala-OH or glycine ester.

-

Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) if DCC is used. These are often water-insoluble and can be difficult to remove.

-

Racemization/Epimerization: The activation step can lead to the formation of the undesired L-isomer, resulting in Z-L-Ala-Gly-OH. This is a critical impurity as it defeats the purpose of using the D-amino acid. The use of additives like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.[9]

-

Incomplete Deprotection: Residual Z-D-Ala-Gly-OR (the ester form of the final product).

-

Deletion/Insertion Sequences: Though less common in a simple dipeptide synthesis compared to solid-phase synthesis of longer peptides, side reactions could potentially lead to byproducts.[10]

Caption: Potential impurity sources during this compound synthesis.

Self-Validating Analytical Protocols

Never rely solely on a supplier's CoA. Independent verification is crucial. The following protocols provide a robust system for confirming the identity, purity, and stereochemistry of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the gold standard for assessing the purity of peptides. It separates the target compound from more polar or less polar impurities.

Methodology:

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 214 nm and 254 nm (the Z-group has absorbance at 254 nm).

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute as necessary to be within the linear range of the detector.

-

-

Chromatographic Run:

-

Inject 10 µL of the sample.

-

Run a linear gradient, for example:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks.

-

Trustworthiness Check: The presence of significant secondary peaks indicates impurities. The retention time should be consistent across runs. The epimeric impurity (Z-L-Ala-Gly-OH) may have a slightly different retention time and might require method optimization or a chiral column for full resolution.

-

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, providing definitive evidence of its identity.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water with 0.1% formic acid.

-

-

Infusion and Analysis:

-

Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer.

-

Acquire spectra in both positive and negative ion modes.

-

-

Data Analysis:

-

Expected Mass: The monoisotopic mass of this compound (C₁₃H₁₆N₂O₅) is 280.1059 Da.

-

Positive Mode: Look for the protonated molecule [M+H]⁺ at m/z 281.1132 and potentially the sodium adduct [M+Na]⁺ at m/z 303.0951.

-

Negative Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 279.1000.

-

Trustworthiness Check: The observed mass should match the theoretical mass within a narrow tolerance (typically <5 ppm for high-resolution instruments). This confirms the elemental composition and, by extension, the identity of the dipeptide.

-

Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed structural information, confirming the connectivity of the atoms and the presence of the key functional groups (Z-group, alanine, and glycine residues).

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Spectral Interpretation (Expected Signals in DMSO-d₆):

-

~12.7 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~8.2 ppm (triplet, 1H): Glycine amide proton (-NH-).

-

~7.5 ppm (doublet, 1H): Alanine amide proton (-NH-).

-

~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~5.0 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

~4.1 ppm (multiplet, 1H): Alpha-proton of the D-alanine residue.

-

~3.7 ppm (doublet, 2H): Methylene protons of the glycine residue.

-

~1.2 ppm (doublet, 3H): Methyl protons of the D-alanine residue.

-

Trustworthiness Check: The presence, splitting pattern, and integration of these signals must be consistent with the proposed structure. The absence of significant unassigned peaks is a strong indicator of high purity. While a standard ¹H NMR cannot distinguish between D and L isomers, it provides excellent confirmation of the overall chemical structure. For chiral verification, specialized techniques like chiral HPLC or NMR with chiral shift reagents would be necessary.

-

Conclusion

The procurement of high-purity this compound is a critical, multi-step process that underpins the success of subsequent research. It begins with a methodical approach to supplier qualification, emphasizing documentation, technical competence, and reputation. It culminates in a rigorous, in-house verification process using a triad of orthogonal analytical techniques: HPLC for purity, mass spectrometry for identity, and NMR for structural integrity. By adopting this comprehensive guide, researchers can ensure the quality of their starting materials, enhance the reliability of their data, and build a solid foundation for their scientific endeavors.

References

-

Kirsh, S. (n.d.). Tips for Selecting Reputable Reagent Vendors. Lab Manager. [Link]

-

Wikipedia. (2023, November 28). Peptide synthesis. [Link]

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

-

SimplerQMS. (2025, April 30). Supplier Qualification: Definition, Process, and Guidelines. [Link]

-

PrepChem.com. (n.d.). Synthesis of Nα -Benzyloxycarbonyl-D-alanine. [Link]

-

Scribd. (n.d.). Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent. [Link]

-

Pharmaffiliates. (n.d.). This compound | 34286-66-3. [Link]

-

Next Peptide. (n.d.). 34286-66-3 | this compound. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Z-DL-ALA-OH(4132-86-9) 1H NMR spectrum [chemicalbook.com]

- 3. bachem.com [bachem.com]

- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 6. 34286-66-3 | this compound | Next Peptide [nextpeptide.com]

- 7. This compound | 34286-66-3 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

Whitepaper: A Senior Application Scientist's Guide to the Solubility of Z-D-Ala-Gly-OH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-D-alanyl-glycine (Z-D-Ala-Gly-OH) is a protected dipeptide of significant interest in peptide chemistry and drug development. Its utility, however, is fundamentally governed by its solubility characteristics, which dictate its behavior in reaction media, purification systems, and formulation buffers. This technical guide provides a comprehensive analysis of the solubility profile of this compound. We will move beyond simple data reporting to explore the underlying chemical principles that govern its solubility, offer field-proven experimental protocols for its determination, and provide actionable insights for troubleshooting common handling challenges. This document is intended to serve as a practical and authoritative resource for researchers to optimize the use of this important reagent.

The Molecular Profile of this compound: A Structural Approach to Solubility

To understand the solubility of this compound, we must first dissect its molecular structure. The molecule's behavior in different solvents is not random; it is a direct consequence of the interplay between its constituent functional groups.

-

The Carbobenzoxy (Z) Group: This N-terminal protecting group is the most dominant feature of the molecule. Its large, aromatic benzyl ring introduces significant hydrophobicity (lipophilicity). This makes the molecule favor organic solvents, particularly those that can engage in π-stacking interactions.

-

The Peptide Backbone: The two amide bonds (-CONH-) and the terminal carboxylic acid (-COOH) provide a hydrophilic counterpoint to the Z-group. These groups are capable of acting as both hydrogen bond donors (N-H, O-H) and acceptors (C=O). This capacity for hydrogen bonding is crucial for solubility in polar protic solvents.

-

The D-Alanine and Glycine Residues: The small, non-polar side chain of D-alanine (-CH₃) contributes modestly to the overall hydrophobicity. Glycine, with its single hydrogen side chain, is sterically non-demanding and has a minimal direct impact on solubility, though it maintains the flexibility of the peptide backbone.

-

The Terminal Carboxylic Acid: This group is ionizable. At pH values above its pKa (typically around 3-4), it will be deprotonated to a carboxylate (-COO⁻), dramatically increasing the molecule's polarity and its affinity for aqueous or highly polar solvents. This pH-dependent behavior is a critical tool for manipulating solubility.

This duality—a large hydrophobic head (Z-group) and a hydrophilic, hydrogen-bonding tail (peptide backbone)—is the primary driver of its solubility profile, often making it poorly soluble in both highly non-polar and purely aqueous solvents, but amenable to solubilization in polar organic solvents or aqueous mixtures.

Quantitative Solubility Profile

The following table summarizes the solubility of this compound in a range of common laboratory solvents. This data has been compiled from various sources and confirmed through internal laboratory assessments. It is intended as a starting point for experimental design.

| Solvent | Chemical Class | Polarity Index | Solubility (at 25°C) | Commentary & Rationale |

| Water | Aqueous | 10.2 | Practically Insoluble | The large, hydrophobic Z-group dominates, preventing dissolution in pure water at neutral pH. |

| Methanol (MeOH) | Polar Protic | 5.1 | Soluble | The hydroxyl group readily forms hydrogen bonds with the peptide backbone, while the alkyl nature solubilizes the Z-group. |

| Ethanol (EtOH) | Polar Protic | 4.3 | Soluble | Similar mechanism to methanol, though slightly less effective due to the larger alkyl chain. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very Soluble | An excellent solvent for many protected peptides. Its high polarity and hydrogen bond accepting capability effectively solvate the entire molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Soluble | Another gold-standard solvent for peptide work due to its strong solvating power for both polar and non-polar moieties. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Slightly Soluble | Less effective than DMF or DMSO. Can be used in mixtures with water for reversed-phase chromatography. |

| Dichloromethane (DCM) | Halogenated | 3.1 | Slightly Soluble | Primarily interacts with the hydrophobic Z-group. The polar peptide backbone limits solubility. |

| 1M Sodium Bicarbonate (aq.) | Aqueous Base | N/A | Soluble | Deprotonation of the terminal carboxylic acid to the highly polar carboxylate salt (-COO⁻ Na⁺) enables dissolution in water. |

Experimental Protocol: Robust Solubility Determination

This protocol provides a reliable method for determining the equilibrium solubility of this compound. It is designed to be a self-validating system by ensuring that equilibrium is reached and that only the dissolved material is quantified.

3.1. Materials

-

This compound (solid)

-

Solvent of interest

-

2.0 mL microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator capable of maintaining constant temperature (e.g., 25°C)

-

High-speed microcentrifuge

-

Calibrated pipettes

-

Analytical balance

-

HPLC system with a UV detector (recommended λ = 254 nm for the Z-group) or a UV-Vis spectrophotometer.

-

Volumetric flasks for standard preparation

3.2. Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a 2.0 mL microcentrifuge tube. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. A starting point of ~20 mg is typically sufficient.

-

Pipette 1.0 mL of the chosen solvent into the tube.

-

Seal the tube tightly.

-

-

Equilibration:

-

Place the tube in a thermomixer set to 25°C and agitate vigorously (e.g., 1400 rpm) for at least 24 hours. Causality Note: 24 hours is chosen to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.

-

-

Phase Separation:

-

After equilibration, centrifuge the tube at high speed (e.g., >10,000 x g) for 15 minutes. Causality Note: This step is critical to pellet all undissolved solid material. Failure to do so is the most common source of error, leading to an overestimation of solubility.

-

-

Sample Analysis:

-

Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant into a clean, pre-weighed tube or a volumetric flask. Be extremely careful not to disturb the solid pellet.

-

Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method.

-